An In-depth Technical Guide to Ibutamoren (MK-677) for Researchers and Drug Development Professionals
An In-depth Technical Guide to Ibutamoren (MK-677) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Ibutamoren (also known as MK-677), a potent, orally active, non-peptide growth hormone secretagogue. Its unique mechanism of action and potential therapeutic applications have made it a subject of significant interest within the scientific and drug development communities. This document will delve into its chemical nature, mechanism of action, key experimental findings, and established protocols for its use in a research setting.
Core Identity and Chemical Structure of Ibutamoren
Ibutamoren is a selective agonist of the ghrelin receptor (GHSR).[1] Chemically, it is a spiro-piperidine derivative that mimics the action of the endogenous peptide hormone ghrelin.[1] Unlike ghrelin, Ibutamoren is not a peptide and possesses high oral bioavailability, making it a valuable tool for research and a promising candidate for therapeutic development.[2][3]
The compound is most commonly available as a mesylate salt, Ibutamoren mesylate.[3]
Table 1: Chemical Identifiers of Ibutamoren
| Identifier | Value | Source |
| IUPAC Name | 2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide | [2] |
| Molecular Formula | C27H36N4O5S | [1] |
| Molar Mass | 528.67 g/mol | [1] |
| CAS Number | 159634-47-6 (free base) | [1] |
| PubChem CID | 178024 | [2] |
| SMILES | CC(C)(C(=O)NC(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N | [2] |
Table 2: Chemical Identifiers of Ibutamoren Mesylate
| Identifier | Value | Source |
| IUPAC Name | 2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;methanesulfonic acid | [3] |
| Molecular Formula | C28H40N4O8S2 | [3] |
| Molar Mass | 624.8 g/mol | [3] |
| CAS Number | 159752-10-0 | [1] |
| PubChem CID | 6450830 | [3] |
| SMILES | CC(C)(C(=O)NC(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N.CS(=O)(=O)O | [3] |
Mechanism of Action: The Ghrelin Receptor Agonist Pathway
Ibutamoren exerts its pharmacological effects by acting as a potent agonist of the growth hormone secretagogue receptor (GHSR).[4][5] The endogenous ligand for this receptor is ghrelin, a 28-amino acid peptide hormone primarily produced by the stomach. The binding of Ibutamoren to GHSR mimics the action of ghrelin, initiating a signaling cascade that culminates in the release of growth hormone (GH) from the anterior pituitary gland.[3][6]
This signaling pathway is distinct from the mechanism of growth hormone-releasing hormone (GHRH), which acts on a different receptor. The pulsatile release of GH stimulated by Ibutamoren subsequently leads to an increase in the circulating levels of insulin-like growth factor 1 (IGF-1), a key mediator of the anabolic and growth-promoting effects of GH.[1]
Caption: Signaling pathway of Ibutamoren (MK-677) leading to GH and IGF-1 release.
In Vitro and In Vivo Research Applications
Ibutamoren's ability to potently and orally stimulate the GH/IGF-1 axis has led to its investigation in a variety of preclinical and clinical research settings.
Preclinical Research
In animal models, Ibutamoren has been shown to increase bone density and muscle mass. These studies often involve the oral administration of Ibutamoren to rodents or other animal models, followed by the analysis of bone mineral density using techniques like dual-energy X-ray absorptiometry (DEXA) and muscle mass through direct tissue weighing or imaging.
Clinical Research
In human studies, Ibutamoren has been investigated for its potential to treat conditions associated with growth hormone deficiency, such as in children with short stature and in elderly individuals with age-related muscle wasting (sarcopenia). Clinical trials have demonstrated that oral administration of Ibutamoren can significantly increase GH and IGF-1 levels in a sustained manner.[1]
Experimental Protocols
In Vitro GHSR Activation Assay
Objective: To determine the potency and efficacy of Ibutamoren in activating the ghrelin receptor in a cell-based assay.
Methodology:
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Cell Culture: Utilize a stable cell line expressing the human GHSR, such as HEK293 or CHO cells. Culture the cells in appropriate media and conditions.
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Assay Preparation: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Ibutamoren and a known GHSR agonist (e.g., ghrelin) in assay buffer. Add the compounds to the respective wells and incubate for a specified period.
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Signal Detection: Measure the intracellular signaling response, typically by quantifying changes in intracellular calcium levels using a fluorescent calcium indicator (e.g., Fura-2 AM) or by measuring the accumulation of a second messenger like inositol phosphate.
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Data Analysis: Plot the dose-response curves and calculate the EC50 values for Ibutamoren and the reference compound.
Caption: Workflow for an in vitro GHSR activation assay.
In Vivo Pharmacodynamic Study in Rodents
Objective: To assess the effect of orally administered Ibutamoren on circulating GH and IGF-1 levels in a rodent model.
Methodology:
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Animal Acclimation: Acclimate male Sprague-Dawley rats to the housing conditions for at least one week.
-
Dosing: Prepare a formulation of Ibutamoren suitable for oral gavage. Administer a single dose of Ibutamoren or vehicle control to the rats.
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Blood Sampling: Collect blood samples via a cannulated vessel or tail vein at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours post-dose).
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Hormone Analysis: Process the blood samples to obtain plasma or serum. Quantify the concentrations of GH and IGF-1 using validated immunoassays (e.g., ELISA).
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Data Analysis: Plot the mean plasma concentrations of GH and IGF-1 over time for both the Ibutamoren-treated and vehicle control groups. Perform statistical analysis to determine the significance of the observed effects.
Safety and Toxicological Profile
While generally well-tolerated in clinical studies, some potential side effects of Ibutamoren have been reported. These are often related to the increase in growth hormone and IGF-1 levels and can include mild, transient muscle pain, increased appetite, and edema.[7] Long-term studies are needed to fully elucidate the safety profile of chronic Ibutamoren administration. It is important to monitor blood glucose levels, as increases in GH can lead to insulin resistance.[7]
Conclusion
Ibutamoren (MK-677) is a potent, orally bioavailable ghrelin receptor agonist that effectively stimulates the release of growth hormone and insulin-like growth factor 1. Its unique pharmacological profile makes it a valuable research tool for investigating the GH/IGF-1 axis and a potential therapeutic agent for a range of conditions. Further research is warranted to fully understand its long-term efficacy and safety in various clinical applications.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 178024, Ibutamoren. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6450830, MK 0677. Retrieved from [Link]
-
Wikipedia. (n.d.). Ibutamoren. Retrieved from [Link]
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Nyle Nayga. (2022, April 29). 4 Things I Wish I Knew BEFORE TAKING MK-677 (Ibutamoren • Peptide). YouTube. Retrieved from [Link]
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Jonni Shreve. (2020, December 15). SUPER SUPPLEMENTS EXPLAINED EASY #mk677 #supersupplements. YouTube. Retrieved from [Link]
Sources
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- 3. MK 0677 | C28H40N4O8S2 | CID 6450830 - PubChem [pubchem.ncbi.nlm.nih.gov]
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